

Fenestrel: A Pharmacological Review of a Novel Non-Steroidal Estrogen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenestrel

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Introduction

Fenestrel (developmental code name: ORF-3858) is a synthetic, non-steroidal estrogen belonging to the cyclohexenecarboxylic acid series.^[1] Developed in the 1960s by Ortho Pharmaceutical, it was investigated for its potential as a postcoital contraceptive.^[1] Despite promising initial studies, **Fenestrel** was never commercially marketed. This document provides a comprehensive overview of the available pharmacological information on **Fenestrel**, synthesized from historical data and contextualized with the broader understanding of non-steroidal estrogens from that era. Due to the discontinuation of its development, publicly available, in-depth quantitative data on **Fenestrel** is scarce. This guide, therefore, combines the limited specific information with generalized principles of estrogen pharmacology to present a plausible technical profile.

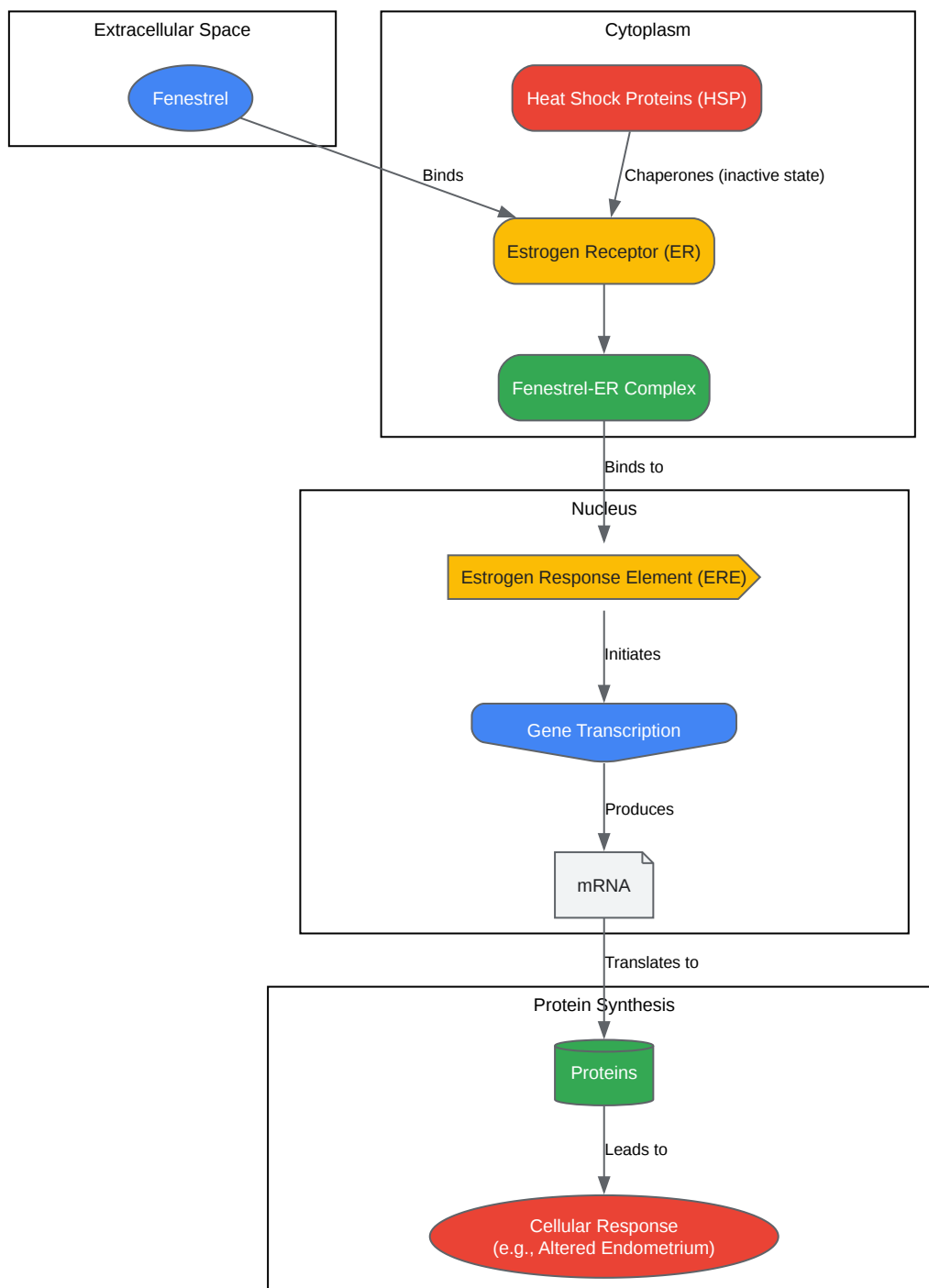
Pharmacological Profile

Mechanism of Action

As a synthetic estrogen, **Fenestrel** is presumed to exert its biological effects primarily through interaction with estrogen receptors (ERs), specifically ER α and ER β . The binding of **Fenestrel** to these nuclear receptors would initiate a cascade of molecular events, leading to the modulation of gene expression in target tissues. The contraceptive effect of postcoital estrogens is thought to involve multiple mechanisms, including:

- **Alteration of the Endometrial Lining:** Estrogenic compounds can induce changes in the endometrium that are unfavorable for the implantation of a fertilized ovum.
- **Effects on Tubal Motility:** Estrogens can affect the transport of the ovum and zygote through the fallopian tubes.
- **Disruption of the Hormonal Milieu:** Supraphysiological doses of estrogens can interfere with the delicate hormonal balance required for the maintenance of early pregnancy.

A plausible signaling pathway for **Fenestrel**, consistent with the known mechanism of estrogen action, is depicted below.



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Caption: Proposed signaling pathway for **Fenestrel**'s estrogenic action.

Pharmacodynamics

Specific quantitative pharmacodynamic data for **Fenestrel**, such as binding affinity (K_i) or in vitro potency (EC_{50}), are not readily available in the published literature. However, based on its classification as a synthetic estrogen and its intended use, a hypothetical profile can be constructed for illustrative purposes.

Parameter	Description	Expected Range/Value (Illustrative)
Estrogen Receptor (ER) Binding Affinity (K_i)	Concentration of Fenestrel required to occupy 50% of the estrogen receptors.	Low nanomolar (nM) range
In Vitro Potency (EC_{50})	Concentration of Fenestrel that produces 50% of its maximal effect in a cell-based assay (e.g., induction of alkaline phosphatase in Ishikawa cells).	Mid to high nanomolar (nM) range
In Vivo Potency (ED_{50})	Dose of Fenestrel required to produce a specific estrogenic effect in 50% of the test animal population.	Microgram per kilogram ($\mu\text{g/kg}$) to low milligram per kilogram (mg/kg) range

Pharmacokinetics

Detailed pharmacokinetic parameters for **Fenestrel** in humans or preclinical species have not been extensively reported. The table below presents a generalized pharmacokinetic profile expected for an orally administered, non-steroidal estrogen from that era.

Parameter	Description	Expected Characteristics (Illustrative)
Absorption	Rate and extent of absorption from the gastrointestinal tract.	Likely well-absorbed orally.
Distribution	Distribution into various tissues and binding to plasma proteins.	Expected to bind to albumin and sex hormone-binding globulin (SHBG).
Metabolism	Biotransformation in the liver and other tissues.	Likely undergoes hepatic metabolism, including hydroxylation and conjugation.
Elimination	Excretion of the parent drug and its metabolites from the body.	Primarily renal and biliary excretion.
Half-life ($t_{1/2}$)	Time required for the plasma concentration to decrease by half.	Variable, potentially in the range of several hours.
Time to Maximum Concentration (T_{max})	Time to reach the peak plasma concentration after oral administration.	Likely within a few hours.
Maximum Concentration (C_{max})	Peak plasma concentration achieved after oral administration.	Dose-dependent.

Experimental Protocols

Detailed experimental protocols for the studies conducted on **Fenestrel** are not publicly available. However, based on a study of a closely related compound, ORF-4563 (2-methyl-3-ethyl-4-phenyl-delta-4-cyclohexene carboxylic acid, sodium salt), a representative in vivo antifertility protocol can be outlined.

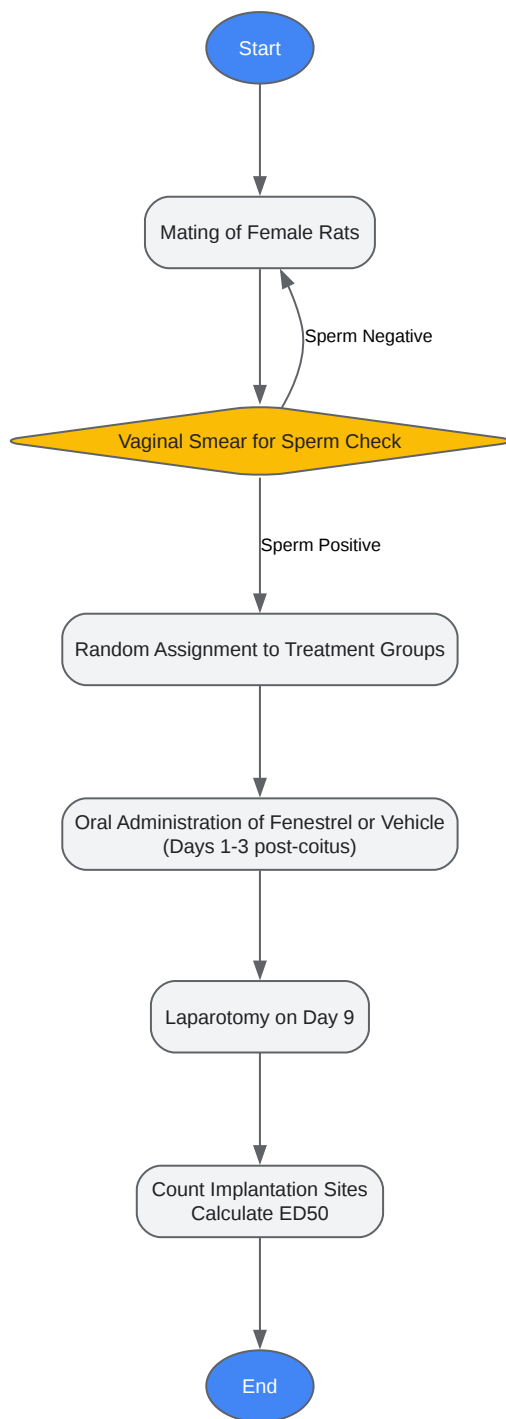
In Vivo Postcoital Antifertility Assay in Rats (Hypothetical Protocol)

Objective: To determine the effective dose of **Fenestrel** for preventing pregnancy when administered orally after coitus in female rats.

Animals: Mature, virgin female Sprague-Dawley rats (200-250 g) and proven fertile male rats.

Procedure:

- Mating: Female rats in proestrus (determined by vaginal smears) are housed overnight with male rats. The presence of sperm in the vaginal smear on the following morning is designated as Day 1 of pregnancy.
- Drug Administration: Mated female rats are randomly assigned to treatment groups. **Fenestrel**, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally by gavage at various dose levels (e.g., 10, 25, 50, 100 µg/kg) on Days 1, 2, and 3 post-coitus. A control group receives the vehicle only.
- Laparotomy: On Day 9 of gestation, the rats are anesthetized, and a mid-ventral laparotomy is performed to examine the uterine horns for the presence and number of implantation sites.
- Data Analysis: The number of pregnant rats and the number of implantation sites in each treatment group are compared to the control group. The effective dose 50 (ED50), the dose that prevents pregnancy in 50% of the animals, is calculated using appropriate statistical methods.



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Caption: Hypothetical workflow for an in vivo postcoital antifertility study.

Safety and Toxicology

Specific toxicology data for **Fenestrel** is not available in the public domain. As a synthetic estrogen, its potential toxicological profile would be expected to be similar to other compounds in its class, particularly with prolonged or high-dose exposure. Potential concerns would include:

- **Endocrine Disruption:** As an estrogenic compound, **Fenestrel** could disrupt normal endocrine function.
- **Thromboembolic Events:** Estrogen therapy has been associated with an increased risk of blood clots.
- **Carcinogenicity:** Long-term exposure to estrogens has been linked to an increased risk of certain cancers, such as endometrial and breast cancer.

The table below summarizes the expected safety and toxicology profile.

Parameter	Description	Expected Findings (Illustrative)
Acute Toxicity (LD50)	The single dose of a substance that causes the death of 50% of a group of test animals.	Likely to be low, with a high LD50 value.
Subchronic/Chronic Toxicity	Adverse effects observed after repeated or long-term exposure.	Potential for effects on reproductive organs, liver, and coagulation parameters.
Carcinogenicity	The ability of a substance to cause cancer.	Potential for increased incidence of hormone-dependent tumors in long-term studies.
Genotoxicity	The ability of a substance to damage genetic material.	Likely to be non-genotoxic, with carcinogenic effects mediated through hormonal mechanisms.
Reproductive and Developmental Toxicity	Adverse effects on reproduction and development.	Expected to interfere with normal reproductive cycles and potentially have effects on developing fetuses.

Conclusion

Fenestrel represents an early effort in the development of non-steroidal postcoital contraceptives. While it did not reach the market, its existence highlights the long-standing interest in emergency contraception. The lack of detailed, publicly available pharmacological data underscores the challenges in retrospectively constructing a complete profile for a compound that was discontinued decades ago. This guide provides a framework for understanding the likely pharmacological properties of **Fenestrel** based on its chemical class and the scientific context of its development. Further research into the archives of Ortho Pharmaceutical may be necessary to uncover more specific details about this intriguing compound.

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References

- 1. Postcoital contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fenestrel: A Pharmacological Review of a Novel Non-Steroidal Estrogen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672499#pharmacological-profile-of-fenestrel]

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